Mitochondrial Protein Degradation: MV-1-Based SNIPERs vs. Bestatin-Based SNIPERs
In a direct comparative study using CRABP-II protein localized to different subcellular compartments, the MV-1-based SNIPER (SNIPER(CRABP)-11) uniquely degraded mitochondrial CRABP-II, while the Bestatin-based SNIPER (SNIPER(CRABP)-4) showed no activity against mitochondrial CRABP-II [1]. Both SNIPERs degraded cytosolic, nuclear, and membrane-localized CRABP-II, establishing that the MV-1 scaffold confers mitochondrial accessibility not achievable with Bestatin.
| Evidence Dimension | Degradation of mitochondrial CRABP-II protein |
|---|---|
| Target Compound Data | Degradation observed (qualitative yes/no) |
| Comparator Or Baseline | Bestatin-based SNIPER(CRABP)-4: No degradation detected |
| Quantified Difference | Qualitative: MV-1-based active; Bestatin-based inactive against mitochondrial target |
| Conditions | Cell-based assay: subcellular-localized CRABP-II expressed in HEK293 cells; proteasomal degradation confirmed by MG132 sensitivity |
Why This Matters
For research programs targeting mitochondrial proteins, Bestatin-based IAP ligands are functionally excluded; MV-1-NH-Me provides the only data-supported IAP-ligand option for accessing this compartment.
- [1] Okuhira K, Ohoka N, Nagai K, et al. Targeted Degradation of Proteins Localized in Subcellular Compartments by Hybrid Small Molecules. Mol Pharmacol. 2017;91(3):159-166. doi:10.1124/mol.116.105569 View Source
